Hydrolytic Stability: TBDMS Ether (CAS 106810-75-7) Is ~10,000-Fold More Stable Than the TMS Analog
The tert-butyldimethylsilyloxy (TBDMS) group in CAS 106810-75-7 is approximately 10^4 (10,000) times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ether of cyclohex-3-en-1-ol (CAS 66957-17-3) [1]. This quantification originates from the foundational work of Greene and Wuts, who established that TMS ethers are too susceptible to solvolysis for practical use in multi-step synthesis, whereas the steric bulk of the TBDMS group suppresses nucleophilic attack at silicon [1]. Commercial derivatization reagents (e.g., MTBSTFA) exploit this differential, delivering TBDMS ethers with >96% yield and 10^4-fold greater hydrolytic stability than TMS ethers .
| Evidence Dimension | Relative hydrolytic stability (rate of hydrolysis) |
|---|---|
| Target Compound Data | Relative stability index ~10,000 (normalized to TMS = 1) for TBDMS silyl ether class |
| Comparator Or Baseline | TMS ether analog (cyclohex-3-en-1-yloxy(trimethyl)silane, CAS 66957-17-3): relative stability index = 1 |
| Quantified Difference | Approximately 10,000-fold (10^4×) greater hydrolytic stability for TBDMS vs TMS |
| Conditions | General hydrolytic conditions (aqueous acidic or neutral media); class-level data from Greene & Wuts protective group compendium and commercial silylation reagent documentation [1] |
Why This Matters
For procurement decisions involving multi-step synthetic routes with aqueous workups or chromatographic purification, the 10^4-fold stability advantage means the TBDMS-protected cyclohexenol survives conditions that would completely cleave the TMS analog, eliminating the need for re-protection and improving overall yield.
- [1] Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 127–141. Organic Chemistry Portal. tert-Butyldimethylsilyl ethers. https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm (accessed 2026-05-06). View Source
